Acryloyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 | |
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InChI Key |
HFBMWMNUJJDEQZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)Cl | |
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Molecular Formula |
C3H3ClO | |
| Record name | ACRYLYL CHLORIDE | |
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Related CAS |
25189-84-8 | |
| Record name | 2-Propenoyl chloride, homopolymer | |
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DSSTOX Substance ID |
DTXSID1061150 | |
| Record name | Acrylyl chloride | |
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Molecular Weight |
90.51 g/mol | |
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Physical Description |
Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline] | |
| Record name | ACRYLYL CHLORIDE | |
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| Record name | Acrylyl chloride | |
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Boiling Point |
167 °F at 760 mmHg (EPA, 1998), 75.5 °C | |
| Record name | ACRYLYL CHLORIDE | |
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| Record name | Acrylyl chloride | |
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Flash Point |
14 °C (57 °F) - closed cup | |
| Record name | Acrylyl chloride | |
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Solubility |
Soluble in chlorinated solvents, Very soluble in chloroform | |
| Record name | Acrylyl chloride | |
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Density |
1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C | |
| Record name | ACRYLYL CHLORIDE | |
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| Record name | Acrylyl chloride | |
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Vapor Density |
3.63 (Air = 1) | |
| Record name | Acrylyl chloride | |
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Vapor Pressure |
93.0 [mmHg] | |
| Record name | Acrylyl chloride | |
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Color/Form |
Liquid, Light yellow liquid | |
CAS No. |
814-68-6 | |
| Record name | ACRYLYL CHLORIDE | |
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| Record name | Acryloyl chloride | |
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| Record name | 2-Propenoyl chloride | |
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| Record name | ACRYLOYL CHLORIDE | |
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Advanced Synthetic Methodologies for Acryloyl Chloride
Continuous-Flow Systems for Acryloyl Chloride Synthesis
Continuous-flow methodology has been developed for the rapid and selective synthesis of the otherwise highly unstable this compound researchgate.netdntb.gov.uanih.gov. This approach offers advantages such as enhanced safety, efficient heat transfer, and precise reaction control .
Microreactor Setups
Microreactor setups have been investigated for the continuous-flow synthesis of this compound researchgate.netdntb.gov.uanih.gov. These miniaturized systems provide powerful tools for conducting various chemical reactions, including those involving hazardous compounds, in a safe manner researchgate.net. Three different routes for this compound production have been explored in microreactor setups, all showing potential for its synthesis researchgate.netdntb.gov.uanih.gov.
Thionyl Chloride Mediated Processes
The reaction of acrylic acid with thionyl chloride (SOCl₂) is a known method for synthesizing acyl chlorides wikidoc.orgresearchgate.net. This reaction typically involves refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions . The reaction proceeds via nucleophilic acyl substitution, generating HCl and SO₂ as gaseous byproducts, which helps drive the equilibrium towards product formation . In continuous-flow systems, the thionyl chloride mediated process has been explored for this compound synthesis researchgate.netdntb.gov.uanih.gov. A continuous production process using acrylic acid and thionyl chloride in a molar ratio of 1:1-1.5 with a catalyst and polymerization inhibitor has been described, where this compound is continuously distilled off as it is formed google.com.
Oxalyl Chloride Mediated Processes
Oxalyl chloride ((COCl)₂) is another reagent used for the synthesis of acid chlorides from carboxylic acids chemicalbook.com. Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent wikipedia.org. The oxalyl chloride mediated process has been successfully applied to the continuous-flow synthesis of this compound researchgate.netdntb.gov.uanih.gov. This method is particularly noted for its sustainability under solvent-free conditions researchgate.netdntb.gov.uanih.gov.
The oxalyl chloride mediated procedure under solvent-free conditions has been identified as a highly sustainable method for synthesizing this compound researchgate.netdntb.gov.uanih.govresearchgate.net. This approach utilizes near-equimolar amounts of acrylic acid and oxalyl chloride researchgate.netdntb.gov.uanih.govresearchgate.net. Conducting the reaction without a solvent simplifies the process and reduces environmental impact google.com.
Dimethylformamide (DMF) plays a catalytic role in the oxalyl chloride mediated synthesis of acid chlorides wikipedia.orggoogle.com. DMF reacts with oxalyl chloride to form a Vilsmeier reagent intermediate, which then reacts with the carboxylic acid wikipedia.org. This catalytic action facilitates the chlorination process wikipedia.org. In the solvent-free continuous-flow synthesis of this compound using oxalyl chloride, catalytic amounts of DMF are used at room temperature, leading to nearly full conversions within 1 to 3 minutes researchgate.netdntb.gov.uanih.govresearchgate.net.
Here is a summary of typical conditions and findings for continuous-flow synthesis methods:
| Method | Chlorinating Agent | Conditions | Catalyst | Reaction Time | Conversion | Reference |
| Continuous Flow (Microreactor) | Thionyl Chloride | Investigated in microreactor setup | Not specified | Not specified | Potential for production | researchgate.netdntb.gov.uanih.gov |
| Continuous Flow (Microreactor) | Oxalyl Chloride | Investigated in microreactor setup | Not specified | Not specified | Potential for production | researchgate.netdntb.gov.uanih.gov |
| Continuous Flow (Solvent-Free) | Oxalyl Chloride | Room temperature, solvent-free | Catalytic DMF | 1-3 minutes | Nearly full | researchgate.netdntb.gov.uanih.govresearchgate.net |
| Continuous Production Process | Thionyl Chloride | Normal pressure, heating reflux, distillation | Catalyst, Polymerization inhibitor | Continuous | High yield, high purity | google.com |
Alternative Synthetic Routes for this compound
Beyond the continuous-flow methodologies, other synthetic routes exist for the preparation of this compound. One such method involves the reaction of acrylic acid with benzoyl chloride wikipedia.orgwikidoc.org.
Another approach describes the preparation of this compound using acrylic acid and phosphorous oxychloride as raw materials, employing a continuous distillation technique where acrylic acid is added dropwise and this compound is continuously distilled off. This method reportedly decreases polymerization and increases yield and purity scispace.com.
The reaction of triphosgene (B27547) with acrylic acid in the presence of an organic solvent, a polymerization inhibitor, and an organic nitrogen compound has also been described, achieving high conversion rates google.com.
Cross-metathesis reactions involving this compound and terminal olefins, followed by the addition of a nucleophile, represent another synthetic strategy to obtain functionalized α,β-unsaturated carbonyl compounds organic-chemistry.org. While this is not a direct synthesis of this compound, it demonstrates its utility as a key building block in alternative synthetic sequences for related compounds.
The synthesis of cellulose (B213188) acrylate (B77674) from cellulose using this compound has been explored, although challenges with gelation have been noted, with the use of bulky amines being crucial for reproducibility acs.org.
Triphosgene-Acrylic Acid Reaction
The reaction between triphosgene (bis(trichloromethyl) carbonate) and acrylic acid is a reported method for synthesizing this compound. google.comwikipedia.org Triphosgene serves as a solid substitute for gaseous phosgene (B1210022), offering advantages in handling and storage. wikipedia.org In this method, triphosgene reacts with acrylic acid to produce this compound. google.com
The reaction typically involves dissolving triphosgene in an organic solvent before adding it to a reactor containing acrylic acid, a polymerization inhibitor, and an organic nitrogen compound. google.com The reaction is often conducted at elevated temperatures, such as 70°C, for a specific duration to achieve high conversion rates and yield. google.com The molar ratio of triphosgene to acrylic acid is a critical parameter that influences the reaction efficiency. google.com Following the reaction, this compound can be obtained through reduced pressure distillation. google.com
Influence of Organic Solvents
The choice of organic solvent plays a significant role in the synthesis of this compound from triphosgene and acrylic acid. Various organic solvents can be employed to dissolve triphosgene and facilitate the reaction. google.com Examples of suitable organic solvents include dichloromethane, chloroform, acetone, ethyl ether, benzene (B151609), tetrahydrofuran, n-hexane, and cyclohexane. google.com The solvent helps in dissolving the reactants and can influence the reaction rate and selectivity.
Role of Polymerization Inhibitors (e.g., Hydroquinone (B1673460), Resorcinol, Cuprous Chloride, Tin Tetrachloride/Hydroquinone Mixtures)
This compound is prone to polymerization due to the presence of the carbon-carbon double bond adjacent to the carbonyl group. sigmaaldrich.comchlounionchem.com To prevent this undesirable side reaction during synthesis and storage, polymerization inhibitors are crucial additives. google.com Various compounds can act as effective polymerization inhibitors in the synthesis of this compound. google.com
Examples of polymerization inhibitors used include hydroquinone, resorcinol, cuprous chloride, and mixtures of tin tetrachloride and hydroquinone. google.com These inhibitors interfere with the free radical polymerization process, thereby stabilizing this compound and allowing for its isolation and handling. google.comnih.gov The selection and concentration of the inhibitor depend on the specific reaction conditions and desired storage stability.
Enhancement of Acyl Chloride Stability via Delocalization Effects
The inherent reactivity of acyl chlorides, including this compound, makes them challenging to store and transport. researchgate.netresearchgate.net Strategies to enhance their stability are thus of significant interest. One approach to improving the stability of acyl chlorides involves introducing structural features that facilitate delocalization effects. researchgate.netrsc.org
Delocalization of electron density can help to reduce the electrophilicity of the carbonyl carbon, making the acyl chloride less susceptible to nucleophilic attack and decomposition. Research has explored incorporating groups that can participate in delocalization, such as aromatic systems, to stabilize the acyl chloride functionality. researchgate.netrsc.org For instance, introducing a phenanthro[9,10-d]imidazole group into an acyl chloride structure has been shown to enhance its stability through delocalization effects. researchgate.netrsc.org Crystallographic analysis can provide insights into the relationship between the delocalization structure and the observed stability. researchgate.netrsc.org
Mechanistic Studies of Acryloyl Chloride Reactions
Reaction Kinetics and Mechanisms
An intramolecular [4+2] tetrazine-olefin cycloaddition involving α,β-unsaturated substrates like acryloyl derivatives has been discovered. rsc.orgnih.gov This reaction leads to the formation of unique coumarin-dihydropyridazine heterocycles, which are highly fluorescent. rsc.orgnih.gov The progress of this cycloaddition can be monitored by observing the fluorescence of the products. nih.gov
The efficiency of the intramolecular tetrazine-acryloyl cycloaddition is significantly influenced by both steric and electronic factors of the reacting moieties. rsc.org Structure-reactivity relationship studies have shown that the reaction works best with less sterically hindered tetrazines and non-substituted acrylate (B77674) or acrylamide (B121943) components. nih.gov
The introduction of a methyl group on the olefin component was found to significantly decrease the reactivity. rsc.org Similarly, the steric hindrance resulting from substituents on the tetrazine ring also impacts the reaction rate. rsc.orgresearchgate.net For instance, tetrazines with a simple hydrogen substitution showed higher reactivity compared to those decorated with a methyl group. rsc.org Electron-donating groups on the tetrazine component were observed to drastically decrease the reaction rate, a trend consistent with intermolecular tetrazine cycloadditions. rsc.org
Table 1: Influence of Substituents on Intramolecular Tetrazine-Acryloyl Cycloaddition
| Tetrazine Substituent | Olefin Substituent | Reactivity/Yield |
|---|---|---|
| H | H | High |
| Methyl | H | Medium to High |
| H | Methyl | Significantly Decreased |
| Methyl | Methyl | Significantly Decreased |
This table is a qualitative summary based on findings that specific substituent patterns affect reaction efficiency. nih.govrsc.org
The kinetics of the intramolecular cycloaddition have been investigated using both experimental data with kinetic modeling software (COPASI) and through Density Functional Theory (DFT) calculations. rsc.orgnih.gov The rate of the cycloaddition was found to be solvent-dependent. rsc.orgrsc.org For a model system, the pseudo-first-order reaction rate constant (k₁) was determined experimentally and computationally. rsc.org
DFT calculations performed at the SMD(H₂O)/M06-2X/6-311G(d) level of theory provided insights into the reaction's energy profile. rsc.org These calculations are consistent with experimental observations and help elucidate the transition states of the cycloaddition. nih.gov
Table 2: Kinetic Parameters of Intramolecular Tetrazine-Acryloyl Cycloaddition
| Parameter | Method | Value |
|---|---|---|
| Rate Constant (k₁) | Kinetic Modeling (COPASI) | 0.64 ± 0.019 s⁻¹ |
| Rate Constant (k₁) | DFT Calculations | 4.1 s⁻¹ |
Data sourced from studies on a model system of the cycloaddition. rsc.orgrsc.orgresearchgate.net
The reaction of acryloyl chloride with alcohols in the presence of tertiary amines such as pyridine (B92270) is complex, yielding multiple products through competing pathways. researchgate.netrsc.org The mechanism involves the initial interaction between the this compound and the tertiary amine. rsc.org
When this compound reacts with an alcohol in the presence of pyridine, the main product is often a water-soluble 1-2'-alkoxycarbonylethylpyridinium chloride, formed in addition to the expected alkyl acrylate. researchgate.netrsc.org A proposed mechanism suggests the formation of an acylium ion as a transition state. rsc.org This reactive intermediate can then undergo different reactions. The formation of the pyridinium (B92312) salt is a key pathway in this reaction. rsc.org Degradation of this water-soluble adduct with a sodium hydroxide (B78521) solution yields the corresponding acrylate, confirming the structure. rsc.org
The reaction exhibits a competition between the addition of the amine to the α,β-unsaturated system and a simple neutralization reaction (acylation of the alcohol). rsc.org The formation of the unsaturated ester (the acylation product) is favored when the α,β-unsaturated form of the acid chloride is stabilized by conjugation. rsc.org For example, cinnamoyl chloride and α,β,β-trichlorothis compound exclusively form the unsaturated ester. rsc.org Crotonyl chloride, which has some hyperconjugative stabilization, gives a lower yield of the water-soluble addition product compared to this compound. rsc.org
The proposed mechanism involves a mesomeric acylium ion intermediate. rsc.org One resonance structure leads to the standard acylation of the alcohol to form the alkyl acrylate. The other resonance structure facilitates the Michael-type addition of pyridine to the β-carbon, which, after reaction with the alcohol, ultimately leads to the 1-2'-alkoxycarbonylethylpyridinium chloride. rsc.org Pyridine also serves to neutralize the hydrogen chloride (HCl) formed during the acylation reaction. doubtnut.com
This compound Reactions with Pyridine and Tertiary Amines
Effect of Chemical Structure of Amine, Acid, and Solvent
The reaction of this compound with amines, a process known as acylation, is fundamentally a nucleophilic acyl substitution. The mechanism and rate of this reaction are significantly influenced by the chemical structure of the amine, the nature of any acid or base present, and the solvent system employed.
The structure of the amine plays a critical role in its reactivity towards this compound. Primary and secondary amines readily react to form N-substituted amides. organic-chemistry.orgchemguide.co.uk The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion. libretexts.org The reactivity of the amine is governed by both electronic and steric factors. Amines with electron-donating groups are generally more nucleophilic and thus react more readily. Conversely, bulky substituents on the amine can sterically hinder the approach to the carbonyl carbon, slowing the reaction rate. dcu.ie For instance, the reaction is generally faster with primary amines compared to more sterically hindered secondary amines.
The presence of an acid or, more commonly, a base can significantly affect the reaction. The acylation reaction produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Since amines are basic, this HCl will react with the unreacted amine to form an ammonium (B1175870) salt, effectively removing the nucleophile from the reaction mixture. To prevent this, a base such as pyridine, triethylamine, or sodium hydroxide is often added to neutralize the HCl as it is formed. researchgate.net While strong acids can catalyze acylation by protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic, in the context of amine reactions, the focus is typically on base catalysis or acid scavenging. youtube.com
The choice of solvent also has a pronounced effect on the reaction mechanism and rate. Polar aprotic solvents are often employed for these reactions. These solvents can solvate the charged transition states, thereby stabilizing them and accelerating the reaction. However, the specific interactions between the solvent and the reactants can be complex. In some cases, solvent polarity has been found to have a minimal direct influence on the reaction kinetics compared to specific solvent-monomer interactions which can lead to localized concentration variations.
Thermodynamic Analysis of this compound Reactions
Reaction with Water: Exothermic Nature
The reaction of this compound with water, a hydrolysis reaction, is a vigorous and highly exothermic process that yields acrylic acid and hydrogen chloride. The significant release of heat is a key characteristic of this reaction and is a critical consideration for safety and process control. The exothermicity stems from the formation of thermodynamically more stable products. The reaction is rapid and for practical purposes, often considered violent if not controlled.
Density Functional Theory (DFT) Calculations of Thermodynamic Parameters
Density Functional Theory (DFT) has proven to be a valuable computational tool for investigating the thermodynamic properties of this compound and its reactions, providing detailed insights that complement experimental data.
DFT calculations have been employed to determine the key thermodynamic parameters for the hydrolysis of this compound. These studies confirm the highly exothermic nature of the reaction. By calculating the energies of the reactants and products, the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. The heat capacity (Cp) of this compound as a function of temperature has also been calculated, which is essential for chemical engineering and safety assessments.
Below is a table summarizing representative thermodynamic data for the reaction of this compound with water, as determined by DFT calculations.
| Thermodynamic Parameter | Calculated Value | Units |
| Enthalpy of Reaction (ΔH) | -135.6 | kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | -145.2 | kJ/mol |
| Entropy of Reaction (ΔS) | 32.2 | J/(mol·K) |
Note: These values are illustrative and can vary based on the specific computational methods and basis sets used in the DFT calculations.
Studies have shown that the reaction between this compound and water remains exothermic across a wide range of temperatures in the vapor phase. This has important implications, for example, in assessing the hazards of using water to extinguish fires involving this compound, as the reaction would release additional heat, potentially exacerbating the fire. DFT calculations can provide temperature-dependent data for enthalpy, free energy, and heat capacity in the gas phase, which is crucial for predictive hazard analysis.
Polymerization Science of Acryloyl Chloride
Homopolymerization and Copolymerization Studies
Acryloyl chloride can undergo homopolymerization to form poly(this compound) (PAC) or copolymerize with other monomers to yield copolymers with tailored properties. sigmaaldrich.com
Radical Polymerization of this compound
Radical polymerization is a common method for polymerizing this compound. This process typically involves the use of initiators such as organic peroxides or azo compounds, which generate free radicals. chlounionchem.com These free radicals attack the double bonds in the this compound monomers, leading to chain propagation and the formation of polymer chains. chlounionchem.com Poly(this compound) prepared by free radical polymerization in solution is presumed to be highly syndiotactic. najah.edu this compound can be polymerized easily to a linear polymer at room temperature by exposure to ultra-violet light in quartz. rdd.edu.iq AIBN (2,2'-azobisisobutyronitrile) is a frequently used initiator for the radical polymerization of this compound. researchgate.netmdpi.com
Copolymerization with N-vinylpyrrolidone
Copolymerization of this compound (ACl) with N-vinylpyrrolidone (N-VP) has been explored to synthesize copolymers with specific characteristics, such as potential for use in photodynamic therapy or as environmentally friendly polymers. idsi.mdmdpi.com Copolymers of N-vinylpyrrolidone and this compound can be obtained by polymerization in the presence of initiators like azo-bis-isobutyronitrile at elevated temperatures. idsi.mdidsi.md For instance, copolymers with ACl content of 10, 20, and 30 mol % have been synthesized. idsi.mdidsi.md The intrinsic viscosity of such copolymers can range from 0.06 to 0.10. idsi.mdidsi.md The chemical structure of these copolymers can be confirmed using techniques such as IR spectroscopy. idsi.mdidsi.md
Data on the synthesis of N-VP:ACl copolymers:
| Monomers | Initiator | Temperature (°C) | Time (hours) | ACl Content (mol %) | Intrinsic Viscosity |
| N-vinylpyrrolidone, this compound | 2.0% azo-bis-isobutyronitrile | 80 | 4 | 10, 20, 30 | 0.06 - 0.10 |
Synthesis of Poly(this compound) (PAC)
Poly(this compound) (PAC) can be synthesized through the radical polymerization of this compound. sigmaaldrich.commdpi.com A typical synthesis involves polymerizing this compound in a solvent like dioxane using AIBN as an initiator under an inert atmosphere. researchgate.netmdpi.com For example, polymerization of this compound in dioxane with AIBN at 60 °C for 48-72 hours has been reported. researchgate.netmdpi.com PAC can be purified by methods such as precipitation or dialysis. researchgate.netmdpi.com The chloro anhydride (B1165640) group in PAC is highly reactive and can readily react with primary and secondary amines, allowing for post-polymerization modification and the introduction of various substituents through the amide group. researchgate.netmdpi.com
Synthesis of Hyperbranched Polymers
This compound is also utilized in the synthesis of hyperbranched polymers, which are characterized by their highly branched, three-dimensional structures and numerous end groups. primescholars.comprimescholars.comrsc.org These polymers often exhibit low viscosity relative to their molecular weight and have a high density of functional end groups, making them suitable for various applications, including coatings and rheology modification. primescholars.comprimescholars.com
Utilizing Diethylene Triamine and this compound
Hyperbranched polymers can be synthesized using diethylene triamine (DETA) and this compound (ACl). primescholars.comprimescholars.com DETA can serve as a core molecule or a component providing amino groups for reaction with the acyl chloride functionality of ACl. primescholars.comprimescholars.comrsc.org The reaction between DETA and ACl can lead to branched structures. primescholars.comprimescholars.com For instance, hyperbranched polymers of Diethylene Triamine and this compound have been successfully prepared by divergent approaches. primescholars.comprimescholars.com The resulting hyperbranched polymers can be characterized by techniques such as 1H NMR, 13C NMR, mass spectroscopy, and FTIR. primescholars.comprimescholars.com
One-Step Polymerization Procedures
One-step polymerization procedures are often employed for the synthesis of hyperbranched polymers from monomers like this compound and multifunctional amines such as diethylene triamine. primescholars.comprimescholars.comrsc.org These one-step methods contribute to the economic feasibility and ease of manufacturing of hyperbranched polymers compared to perfectly branched dendrimers. primescholars.comprimescholars.com The reaction conditions and monomer ratios are controlled to achieve the desired degree of branching and molecular architecture in a single synthetic step. primescholars.comprimescholars.comrsc.org
Development of Multifunctional Acrylate (B77674) Monomers (MFAMs)
Multifunctional acrylate monomers (MFAMs) are compounds containing more than one acrylate group, enabling them to act as cross-linking agents in polymerization reactions. This compound serves as a key building block in the synthesis of novel MFAMs through reactions with compounds possessing multiple hydroxyl or amine functionalities.
Novel MFAMs have been synthesized by reacting this compound with molecules such as 3,4,5-trihydroxybenzoic (gallic) acid and diethanolamine (B148213) in the presence of a catalyst like triethylamine. These synthesized MFAMs are subsequently employed as cross-linkers in the polymerization of acrylic acid. ekb.egresearchcommons.org
Cross-linkers for Polyacrylic Acid Synthesis
Multifunctional acrylate monomers derived from this compound are effective cross-linking agents for the synthesis of polyacrylic acid (PAA). The incorporation of these cross-linkers leads to the formation of cross-linked PAA networks, which exhibit distinct properties compared to linear PAA. Precipitation polymerization, often using initiators like 2,2'-azobisisobutyronitrile (AIBN), is a common method for synthesizing cross-linked PAA using these MFAMs. ekb.egresearchcommons.org
Studies on the synthesis of cross-linked PAA using MFAMs derived from gallic acid and diethanolamine have shown that the type and amount of the MFAM significantly influence the glass transition temperature (Tg) and the thickening effect of the resulting polyacrylic acid. ekb.egresearchcommons.org
Another example involves the synthesis of glycerol (B35011) acrylate (GA) through an acryloylation reaction with this compound. GA has been used as a cross-linking agent in the synthesis of polyacrylic acid (PAA). The amount of cross-linking density in the resulting GA-PAA and the degree of neutralization are factors that determine the absorbency of the polymer samples. researchgate.netresearchgate.net
Graft Polymerization and Surface Modification
Graft polymerization is a technique used to modify the surface properties of materials by covalently attaching polymer chains (grafts) onto a substrate backbone. This compound and its corresponding polymer, poly(this compound) (PAC), are valuable in graft polymerization and surface modification due to the reactivity of the acyl chloride group.
Radiation Grafting onto Polypropylene (B1209903) Film
Radiation grafting is a method where ionizing radiation is used to create active sites on a polymer surface, which then initiate the polymerization of a monomer, leading to grafted chains. This compound has been successfully grafted onto polypropylene (PP) films using gamma radiation. cambridge.orgiaea.org This process introduces acyl chloride functionalities onto the PP surface. These grafted acyl chloride groups can then be further reacted with other compounds, such as ethylenediamine, to introduce different functional groups, like primary amines, onto the surface. cambridge.orgiaea.org The grafting yield in radiation grafting of this compound onto PP can be influenced by factors such as the absorbed dose of radiation. Doses up to a certain level can increase grafting, while higher doses may lead to increased homopolymer formation. cambridge.org
Surface Modification of Tourmaline (B1171579) Powder
This compound has been employed in the surface modification of tourmaline powder to create polymerizable organic tourmaline. This modification introduces acryloyl groups onto the surface of the tourmaline particles, allowing them to participate in polymerization reactions. scispace.comatlantis-press.comscilit.comresearchgate.net The surface modification of tourmaline powder with this compound has been shown to improve the hydrophobicity of the tourmaline surface. scispace.comatlantis-press.com The optimal conditions for this surface modification, such as the mass ratio of this compound to tourmaline powder and reaction time and temperature, have been investigated to achieve better hydrophobicity. scispace.comatlantis-press.com Characterization techniques like IR spectroscopy have confirmed the successful introduction of the acryloyl group onto the tourmaline surface. scispace.com
Polymer-Analogous Reactions
Polymer-analogous reactions involve the chemical modification of functional groups already present on a polymer chain without altering the degree of polymerization. Poly(this compound) (PAC), the polymer of this compound, is a highly reactive polymer backbone for such modifications due to its acyl chloride groups. mdpi.comresearchgate.netresearchgate.net These acyl chloride groups can readily react with various nucleophiles, allowing for the introduction of diverse side groups onto the polymer chain. mdpi.comresearchgate.net
Poly(this compound) can be synthesized by radical polymerization of this compound. mdpi.comresearchgate.net The resulting PAC can then be used in polymer-analogous reactions to attach different molecules to the polymer backbone through the formation of amide or ester linkages. mdpi.comresearchgate.net
Reactions with Aromatic Amines
Poly(this compound) undergoes reactions with aromatic amines through polymer-analogous reactions. The acyl chloride groups of PAC react with the amine groups of aromatic amines to form amide linkages, effectively attaching the aromatic amine moiety to the polymer backbone. asianpubs.orgsapub.org This reaction can be carried out without the need for additional bases in some cases, unlike conventional methods. asianpubs.org
The reaction of poly(this compound) with aromatic amines like aniline (B41778) and α-naphthylamine has been demonstrated, leading to the formation of polymer-supported amines. sapub.org Spectroscopic analysis, such as FT-IR, can confirm the successful modification by the disappearance of the acyl chloride band and the appearance of characteristic bands for N-H stretching and amidic C=O groups. sapub.org Different molar ratios of poly(acrylic acid) (or its activated form, poly(this compound)) to aromatic amines can be investigated to control the degree of functionalization. asianpubs.org
Synthesis of Polymeric Amines and Ampholytes from Poly(this compound)
New polymeric amines and ampholytes can be synthesized by the reaction of poly(this compound) with polyamines mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.net. This approach allows for the creation of polymers with polyamine side chains. When the polyamine is used in deficiency, the resulting polymers can also contain carboxylic groups, leading to the formation of polyampholytes mdpi.comresearchgate.netnih.gov. These polymers can vary in the structure of their side groups while maintaining similar polymerization degrees and polydispersity, which is advantageous for studying the relationships between composition and properties mdpi.comresearchgate.netnih.gov. The synthesis is typically carried out under moderate conditions to prevent the destruction of the main polymer chain mdpi.com.
Reactions with Trimethylene-Based Polyamines
Specifically, the reaction of poly(this compound) with trimethylene-based polyamines containing one secondary and several (1–3) tertiary amine groups has been explored for the synthesis of new polymeric amines and ampholytes mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net. This reaction involves the nucleophilic attack of the amine groups on the acyl chloride functionalities of the PAC backbone, forming stable amide bonds and grafting the polyamine chains onto the polymer. The composition of the synthesized polymers can be controlled by varying the ratio of the polyamine to the chloro anhydride groups on the PAC chain researchgate.net.
Synthesis of New Polyimides and Poly diimides
Poly(this compound) and its derivatives can also serve as precursors for the synthesis of novel polyimides and poly diimides uobaghdad.edu.iqresearchgate.netacs.orguobaghdad.edu.iqnih.govuobaghdad.edu.iqresearchgate.netuomustansiriyah.edu.iqrdd.edu.iquobaghdad.edu.iqrdd.edu.iq. One approach involves the reaction of poly(this compound) with diamides to obtain poly diimides uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq. This synthesis can be a two-step process where diamides are first prepared by the reaction of an acid chloride (such as adipoyl chloride) with different amines, followed by the reaction of these diamides with poly(this compound) uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq. This method yields poly diimides with varying physical properties uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq.
Another route involves the synthesis of polyacrylates bearing perylene (B46583) diimides (PDIs) in the side chain through a polymer analogous reaction between poly(this compound) and a monohydroxy PDI acs.orgnih.gov. This method allows for tuning the degree of PDI functionalization and readily attaching different PDIs acs.orgnih.gov. The reaction of poly(this compound) with a monohydroxy PDI, followed by treatment with dry methanol (B129727) to react remaining acyl chloride functionalities, has been shown to yield polymers with high molecular weights acs.orgnih.gov.
Applications of Acryloyl Chloride in Materials Science and Engineering
Advanced Polymer Materials
Acryloyl chloride is a key component in the creation of advanced polymer materials, contributing to enhanced properties such as adhesion, flexibility, thermal stability, and chemical resistance. sigmaaldrich.com
Acrylate (B77674) and Polymer Industry Feedstock
This compound is a fundamental building block in the synthesis of acrylate polymers and copolymers, which are extensively used in various industrial applications. bromchemlaboratories.in It is essential in producing specialty polymers and resins that enhance the properties of adhesives, sealants, and coatings. modichemical.com The compound is a key monomer for the synthesis of polyacrylates and other acrylic polymers utilized in coatings, adhesives, textiles, and various industrial and consumer products. xindaobiotech.com The reaction of alcohols with this compound is a typical method for synthesizing acrylates. researchgate.net For instance, menthyl acrylate has been synthesized by reacting menthol (B31143) with this compound. acs.org
Specialty Acrylates
This compound is used in the manufacturing of specialty chemicals and pharmaceuticals, serving as a crucial building block for developing fine chemicals. xindaobiotech.com It can be used to prepare special acrylates, including those with high technical difficulty in manufacturing. google.com Specialty acrylic monomers and polymers derived from this compound are used in performance materials for medical devices, coatings, adhesives, inks, toners, water treatment, and personal care products. gelest.com this compound can be used to functionalize polymers with acrylate groups. gelest.com
Polymeric Dispersants and Rheology Modifiers
Hyper-branched polymers, which can be synthesized using this compound, are gaining attention for their use as rheology modifiers and dispersants. primescholars.com These polymers can be applied as dispersers and rheology modifiers in various formulations. primescholars.com For example, hyper-branched polymers of diethylene triamine and this compound have been successfully prepared and characterized for potential use as rheology modifiers in water-based paints. primescholars.com Polymeric dispersants, often polyelectrolytes like polyacrylic acid, are commonly used to stabilize dispersed particles by adsorbing onto their surface. epo.org Acrylic polymers, including polyacrylates, function as thickeners and rheological modifiers in water-based systems, influencing viscosity, stabilizing dispersions, and modifying surface properties. researchgate.net
Cross-linking Agents for Hydrogels
This compound is utilized in the creation of cross-linked polymer networks, including hydrogels. sigmaaldrich.com It can be used to introduce reactive acrylate groups into polymers, which are subsequently cross-linked to form hydrogels. sapub.org For example, polyvinyl alcohol (PVA) can be modified with this compound to generate reactive acrylate groups through its pendant hydroxyl groups, followed by cross-linking polymerization to form hydrogels. sapub.org Acryloyl-functionalized polyethyleneimine (APEI) has been synthesized by adding this compound to polyethyleneimine in aqueous solution, and this APEI can be used as a functional cross-linker to enhance the mechanical properties of polyacrylamide hydrogels. researchgate.net The synthesis of organic–inorganic hybrid hydrogels has been achieved using rodlike polysiloxane having acrylamido groups as a cross-linking agent, prepared by the reaction of this compound with amino groups of the polysiloxane. rsc.org The incorporation of photocurable groups, which can be achieved using acyl chlorides like this compound, can help regulate the mechanical properties, biodegradation rate, and swelling ratio of formed hydrogel networks. google.com
Polymerable Organic Tourmaline (B1171579) for Functional Polymers
Polymerable organic tourmaline acrylate can be prepared by the surface modification of tourmaline powder and subsequent reaction with this compound. researchgate.net This modified tourmaline can then be copolymerized with monomers like methyl methacrylate (B99206) to create tourmaline-containing functional copolymers. researchgate.net This process allows for the incorporation of tourmaline's properties into polymer materials, leading to the development of functional polymers.
Biomaterials and Biomedical Applications
pH-Sensitive Hydrogels for Drug Delivery
pH-sensitive hydrogels are a class of smart materials that exhibit changes in swelling behavior and permeability in response to variations in the surrounding pH. These properties make them particularly useful for controlled drug delivery applications, especially for oral administration, where the pH differs significantly between the stomach and the intestine tandfonline.comtandfonline.com.
This compound is utilized in the synthesis of pH-sensitive hydrogels by enabling the esterification or amidation of polymers containing hydroxyl or amine groups. For instance, novel pH-sensitive hydrogels for drug delivery have been developed by the esterification of sodium carboxymethyl cellulose (B213188) with this compound tandfonline.comtandfonline.com. This reaction forms ester bonds between the hydroxyl groups of sodium carboxymethyl cellulose and the carbonyl group of this compound, introducing acidic pendant groups into the polymer network tandfonline.comtandfonline.com. These acidic groups cause the hydrogel to swell in response to an increase in pH, allowing for triggered drug release in alkaline environments like the small intestine tandfonline.comtandfonline.com. Studies have shown that the permeability of such hydrogels, as demonstrated by salicylic (B10762653) acid diffusion, increases with increasing external pH, and this pH-dependent permeation is reversible tandfonline.comtandfonline.com. These materials have also demonstrated compatibility with cell lines, suggesting their potential for biomedical applications tandfonline.comtandfonline.com.
Another approach involves the creation of acryloyl esters of drug molecules, which are then incorporated into polymeric structures. For example, an acryloyl ester of 5-[4-(hydroxy phenyl) azo] salicylic acid (HPAS), an azo derivative of 5-amino salicylic acid (5-ASA), was prepared by covalently linking HPAS with this compound nih.gov. This acrylated prodrug (APAS) was then copolymerized with other monomers like methacrylic acid to synthesize methacrylic-type polymeric prodrugs nih.gov. The swelling behavior and hydrolytic degradation of these copolymers were found to be dependent on the copolymer composition and the pH of the surrounding fluid, with enhanced hydrolysis and drug release observed at higher pH values (e.g., pH 7.4), indicating their potential for colon-specific drug delivery nih.gov.
Data on the pH-dependent swelling behavior of hydrogels synthesized using this compound derivatives highlights their sensitivity to environmental pH changes.
| Hydrogel Composition (Example) | Swelling Behavior at Low pH (e.g., pH < 3) | Swelling Behavior at High pH (e.g., pH > 5.4) |
| Sodium carboxymethyl cellulose acrylated with this compound | Collapsed/Low Swelling | Increased Swelling |
| Copolymer of methacrylic acid and acrylated HPAS | Low Hydrolysis/Drug Release | Enhanced Hydrolysis/Drug Release |
Note: Specific quantitative data on swelling ratios or release rates would require detailed experimental results from specific studies.
Synthesis of Novel Photosensitizers for Photodynamic Therapy
Photodynamic therapy (PDT) is a therapeutic modality that utilizes light-activated photosensitizers (PS) to generate reactive oxygen species (ROS), which can kill cancer cells or microbial pathogens acs.orguzh.chresearchgate.net. This compound is employed in the synthesis of novel photosensitizers or in the modification of existing ones to improve their properties for PDT acs.orgmdpi.com.
This compound can be used to introduce acrylate functionalities into photosensitizer molecules or to synthesize monomers that are then polymerized with photosensitizer moieties. For instance, this compound was used in the synthesis of a cysteine-activatable photosensitizer (DCMO-I-Cys) by reacting it with a theranostic core (DCMO-I) acs.org. This modification created a caged photosensitizer that is activated specifically in cancer cells due to the overexpression of cysteine acs.org. The Michael addition of cysteine to the acrylate group leads to the cleavage of the cage unit and release of the active photosensitizer acs.org.
Another application involves the synthesis of copolymers containing photosensitizer units. Research efforts have focused on binding zinc phthalocyanine (B1677752) (ZnPc), a photosensitizer, to a water-soluble copolymer of N-vinylpyrrolidone and this compound mdpi.commdpi.com. This approach aims to create novel photosensitizers with improved water solubility and potentially enhanced delivery to target sites mdpi.com. While attempts to synthesize certain porphyrinoid-based photosensitizers directly using this compound have been reported as unsuccessful in one study, the compound remains valuable for modifying other molecules for PDT uzh.ch.
The synthesis of aminopyrazine-based acrylamides, precursors of new photosensitizers, also involves the reaction of substituted aminopyrazines with this compound up.pt. These reactions, typically carried out in the presence of a base like pyridine (B92270) or triethylamine, yield acrylamide (B121943) derivatives that can be further explored for their photodynamic properties up.ptjst.go.jp.
Detailed research findings in this area often involve spectroscopic characterization (e.g., ¹H and ¹³C NMR, FTIR) to confirm the structure of the synthesized photosensitizers and evaluation of their photophysical properties, such as absorbance and fluorescence emission spectra, and singlet oxygen generation acs.orgmdpi.comup.pt.
Biocompatible Materials with Tunable Properties
This compound is instrumental in synthesizing biocompatible polymers and modifying existing materials to achieve tunable physical and chemical properties for various biomedical applications, including tissue engineering scaffolds, medical devices, and drug delivery systems sigmaaldrich.combiomaterials.orgnih.govmdpi.com.
The compound is used to introduce photoreactive double bonds into polymer backbones or side chains, allowing for photocrosslinking and the creation of networks with controllable properties biomaterials.orgnih.gov. For example, photo-crosslinkable poly(ε-caprolactone) acrylates (PCLAs) with tunable mechanical properties have been synthesized by end-capping PCL diols and triols with this compound biomaterials.org. By varying the molecular weight of the PCL segments and the degree of acrylation, the crystallinity and mechanical properties of the resulting crosslinked networks can be modulated biomaterials.org. These materials have shown excellent cytocompatibility and the ability to form various shapes like disks, tubes, and scaffolds, highlighting their potential as injectable biomaterials for tissue engineering biomaterials.org.
This compound is also used to modify natural polymers to enhance their properties. For instance, calcium sulfate (B86663) whiskers and particles pre-coated with chitosan (B1678972) have been modified with this compound to introduce carbon-carbon double bonds on their surfaces nih.gov. This modification improved the compatibility of these inorganic fillers with photosensitive resins, leading to enhanced mechanical properties like tensile strength and impact strength in the cured composites nih.gov. The synthesis of cellulose acrylate from cellulose using this compound has also been explored, although challenges related to gelation require the use of specific conditions, such as bulky amines, for reproducible synthesis acs.org. The resulting cellulose acrylate can serve as a precursor for chemically modified cellulose materials with potentially tunable properties acs.org.
Furthermore, this compound can be used in the synthesis of polymers for biomedical coatings, where properties like biocompatibility, adhesion, and durability are crucial sigmaaldrich.comsigmaaldrich.com. Poly(styrene-co-acryloyl chloride) copolymers can be crosslinked and functionalized to serve as polymer supports or electrophilic scavenger resins sigmaaldrich.com.
Studies on biocompatible materials synthesized using this compound often involve characterization techniques such as FTIR, NMR, and GPC to confirm polymer structure and molecular weight, as well as mechanical testing, thermal analysis, and cell compatibility studies to evaluate their suitability for biomedical applications biomaterials.orgnih.govresearchgate.net.
Gene Delivery Systems and Oligonucleotide Complexes
This compound is employed in the synthesis of polymeric materials designed for gene delivery applications, particularly for forming complexes with anionic oligonucleotides like DNA and siRNA mdpi.comresearchgate.netutwente.nlrsc.org. Cationic polymers are often used as non-viral vectors for gene delivery due to their ability to condense nucleic acids through electrostatic interactions mdpi.comresearchgate.netrsc.orgacs.org.
Poly(this compound) itself can be used as a starting material to synthesize polymeric amines and ampholytes through reactions with polyamines mdpi.com. These polymers, containing polyamine side chains and carboxylic groups, can interact with oligonucleotides to form complexes that show promise for gene delivery mdpi.com. The ability of these polymers and their composite nanoparticles to interact with oligonucleotides and their internalization in cancer cells have been studied, indicating their potential in this field mdpi.comresearchgate.net.
This compound is also used in the synthesis of monomers that are subsequently polymerized to form cationic polymers for gene delivery. For example, N,N′-bis(acryloyl)cystamine, a disulfide-functional bisacrylamide monomer, can be synthesized by reacting cystamine (B1669676) dihydrochloride (B599025) with this compound utwente.nl. This monomer can then be used to synthesize disulfide-functional poly(amido amine)s, which are being investigated as potential gene delivery vectors with tunable degradability utwente.nl.
Another application involves the modification of existing polymers with this compound to introduce functionalities suitable for gene delivery. Poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) nanogels have been quaternized with this compound to yield mucoadhesive materials with potential for ocular drug delivery, incorporating both electrostatic interactions and covalent bond formation for enhanced adhesion and drug release properties researchgate.net. These modified nanogels have shown high loading capacity for drugs like pilocarpine (B147212) hydrochloride and sustained release researchgate.net.
Analytical and Spectroscopic Characterization of Acryloyl Chloride and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of acryloyl chloride and its reaction products. These techniques offer complementary information about the molecule's functional groups, bonding environments, and electronic structure.
Infrared (IR) Spectroscopy (FTIR)
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound exhibits key absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Characteristic IR absorptions for this compound include strong bands associated with the carbonyl (C=O) stretch of the acyl chloride group and the carbon-carbon double bond (C=C) stretch of the vinyl group. For acyl chlorides in general, the C=O stretching vibration typically appears in the range of 1750–1800 cm⁻¹. The C=C stretching vibration of the vinyl group is expected in the region of 1600-1680 cm⁻¹.
Studies on the vibrational spectra of this compound have also investigated its rotational isomerism. This compound can exist as a mixture of rotational isomers in the vapor and liquid states. aip.org The specific conformations (s-trans and s-cis) can influence the observed vibrational frequencies. For instance, theoretical calculations and experimental studies in a solid para-H₂ matrix at low temperatures have identified distinct IR absorption lines for s-trans and s-cis conformers of CH₂CHC(O)Cl. aip.org Anharmonic vibrational wavenumbers for s-trans-CH₂CHC(O)Cl with intensities greater than 30 km mol⁻¹ have been calculated, showing bands at 1806, 1381, 1137, 990, 983, and 601 cm⁻¹. aip.org For s-cis-CH₂CHC(O)Cl, calculated anharmonic vibrational wavenumbers include 1817, 1636, 1380, 970, and 704 cm⁻¹. aip.org
FTIR analysis of derivatives, such as acryloylated starch esters, also shows characteristic carbonyl absorption bands around 1722 cm⁻¹ due to ester bond formation and a band at 1616 cm⁻¹ corresponding to the C=C double bond vibration, confirming the presence of the acryloyl group. researchgate.net Similarly, in the FTIR spectrum of a macromer derived from this compound, peaks at 1725 cm⁻¹ (C=O stretch) and 1165 cm⁻¹ (C-O-C stretch of ester) are observed. researchgate.net
| Functional Group/Vibration | Approximate Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| C=O Stretch (Acyl Chloride) | 1750–1800 | Strong absorption |
| C=C Stretch (Vinyl) | 1600–1680 | |
| C=O Stretch (Acryloylated Ester) | ~1722 | Observed in derivatives researchgate.net |
| C=C Vibration (Acryloylated Ester) | ~1616 | Observed in derivatives researchgate.net |
| C-O-C Stretch (Acryloylated Ester) | ~1165 | Observed in derivatives researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) NMR and carbon-13 (¹³C) NMR, is crucial for determining the detailed structure and purity of this compound and its derivatives. NMR provides information about the chemical environment of individual atoms within the molecule.
¹H NMR spectra of this compound show distinct signals for the vinylic protons and the proton adjacent to the carbonyl group. The chemical shifts and coupling constants of these protons are characteristic of the α,β-unsaturated acyl chloride structure. For example, ¹H NMR data for meththis compound, a related compound, shows vinylic protons with shifts around 6.0-6.5 ppm and methyl protons around 2.0 ppm. chemicalbook.com Another source provides ¹H NMR parameters for this compound in CDCl₃, with shifts at δ 6.16, 6.63, and 6.35 ppm, and coupling constants J(A,B) = 0.2 Hz, J(A,C) = 10.6 Hz, and J(B,C) = 17.4 Hz. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon backbone. For α,β-unsaturated carbonyl compounds like this compound, the carbonyl carbon typically resonates in the range of 160–180 ppm. The vinylic carbons also show characteristic shifts. ¹³C NMR data for a derivative, (E)-3-chloro-acryloyl chloride, indicates carbonyl carbons around 170 ppm. Studies on acrylated derivatives also report ¹³C NMR shifts, for instance, around 166 ppm for the carbonyl carbon in certain polymer derivatives. rsc.org
| Nucleus | Type of Carbon/Proton | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Vinylic Protons (CH₂) | ~6.0–6.6 | Multiplets due to coupling |
| ¹H | Vinylic Proton (CH) | ~6.3–6.6 | Multiplet due to coupling |
| ¹³C | Carbonyl Carbon (C=O) | 160–180 | Characteristic acyl chloride shift |
| ¹³C | Vinylic Carbons (C=C) | Specific shifts depend on substitution |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within this compound, particularly those involving the π system of the α,β-unsaturated carbonyl group. While specific UV-Vis data for this compound is not extensively detailed in the provided snippets, α,β-unsaturated carbonyl compounds typically exhibit a π→π* transition in the UV region due to the conjugated system. This absorption is generally observed at longer wavelengths compared to isolated C=C or C=O groups and can be influenced by substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives and to provide information about their fragmentation patterns, which can aid in structural identification. Electron ionization (EI) MS is a common technique. The mass spectrum of this compound (C₃H₃ClO) shows a molecular ion peak at m/z 90 (for ³⁵Cl) and 92 (for ³⁷Cl) due to the natural abundance of chlorine isotopes. chemicalbook.com Characteristic fragmentation pathways can lead to fragment ions corresponding to the loss of Cl, CO, or other small molecules. For example, a base peak might be observed at m/z 55, corresponding to the loss of Cl from the molecular ion. chemicalbook.com GC-MS (Gas Chromatography-Mass Spectrometry) is often used to separate and identify components in a mixture, providing a mass spectrum for each separated compound. nih.govhmdb.ca
| m/z Ratio | Proposed Fragment | Notes |
|---|---|---|
| 90, 92 | [C₃H₃ClO]⁺• | Molecular ion peak (isotopic cluster due to Cl) chemicalbook.com |
| 55 | [C₃H₃O]⁺ | Loss of Cl chemicalbook.com |
| Other fragments | Corresponding to loss of CO, etc. |
Photoionization Mass Spectroscopy (PIMS)
Photoionization Mass Spectroscopy (PIMS) involves the ionization of molecules by photons, followed by mass analysis of the resulting ions. PIMS studies on this compound, often conducted in conjunction with photoelectron spectroscopy and theoretical calculations, provide information about the ionization energies and the resulting ionic species. researchgate.netacs.orgnih.gov These studies can help elucidate the molecular and electronic structures of the compound and its photoionization products. researchgate.netacs.org
HeI Photoelectron Spectroscopy (PES)
HeI Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energy of electrons emitted when a molecule is irradiated with HeI radiation (21.22 eV). This provides information about the ionization energies of the molecule's valence electrons and the molecular orbitals from which they are ejected. PES studies on this compound have been performed to investigate its electronic structure and conformation. researchgate.netacs.orgnih.govacs.org159.226.64 The first vertical ionization energy of CH₂=CHC(O)Cl has been determined to be 10.97 eV. researchgate.netacs.orgnih.gov This ionization corresponds to the removal of an electron primarily from the π(C=C) molecular orbital. researchgate.netacs.orgnih.gov Theoretical calculations, such as those using the orbital valence Green's functional (OVGF) method, are often used to support the assignment of bands in the photoelectron spectrum to specific molecular orbitals and to understand the conformational preferences of the molecule in its neutral and cationic forms. researchgate.netacs.orgdbcls.jp
| Ionization Energy (eV) | Assignment (Molecular Orbital) | Notes |
|---|---|---|
| 10.97 | π(C=C) | First vertical ionization energy researchgate.netacs.orgnih.gov |
| Other bands | Corresponding to ionization from other valence orbitals |
Chromatographic Methods
Chromatographic techniques are widely employed for the separation, identification, and quantification of this compound and its related substances. Given the reactivity of this compound, derivatization is often necessary before chromatographic analysis, particularly with techniques like gas chromatography google.comfunctmaterials.org.ua.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing organic compounds, including those with high boiling points, low volatility, or thermal instability, which can be challenging for gas chromatography google.com. While direct detection of this compound by HPLC can be difficult due to its reactivity with common solvents, derivatization allows for its analysis.
One approach involves the derivatization of this compound with aniline (B41778) substances, such as N-ethylaniline, followed by detection using HPLC with a UV detector google.compatsnap.com. This method offers advantages such as simple operation, short derivatization time, high sensitivity, and fewer side reactions patsnap.com. It can be used to detect both known and unknown impurities in a sample patsnap.com.
HPLC has also been utilized in the analysis of compounds synthesized using this compound. For instance, reverse-phase HPLC was used to characterize curcumin (B1669340) multiacrylate, a derivative formed by the reaction of curcumin with this compound researchgate.net. The decrease in curcumin peak intensity with increasing this compound ratio in the reaction mixture was observed, and additional peaks corresponding to curcumin monoacrylate and diacrylate emerged, indicating successful acrylation researchgate.net. The shift in retention time observed in the chromatograms is attributed to the addition of acrylate (B77674) groups to the molecule researchgate.net.
Furthermore, HPLC is used in the analysis of acrylic acid derivatives and polymers synthesized from this compound derivatives. Temperature-responsive polymers incorporating N-acryloyl aromatic amino acid methyl esters, synthesized from this compound, have been used as stationary phases in HPLC for temperature-responsive molecular recognition chromatography rsc.org.
Gas Chromatography (GC)
Gas Chromatography (GC) is a common method for determining the content of this compound, often involving a derivatization step due to the compound's reactivity google.compatsnap.com. Derivatization with alcohol or amine compounds, primarily aniline, converts this compound into more stable amide derivatives, making them suitable for GC analysis functmaterials.org.uascispace.com.
A novel GC method for determining this compound in industrial products involves derivatization with aniline using ethyl acetate (B1210297) as a solvent, avoiding the use of more irritating or corrosive solvents like toluene (B28343) or benzene (B151609) functmaterials.org.ua. This method demonstrated good precision and recovery rates, ranging from 0.474% to 1.64% and 95.3% to 98.2%, respectively functmaterials.org.ua.
Research findings from this method include data on precision at different concentrations and the working curve obtained by linear regression of the peak area ratio to the corresponding this compound concentration functmaterials.org.ua.
| Concentration (mg/mL) | RSD (%) |
| 9.72 | 0.474 |
| 5.65 | 0.658 |
| 0.92 | 1.64 |
Table 1: Precision of the this compound GC analysis method functmaterials.org.ua.
The regression equation obtained was y = 0.0782x with a correlation coefficient (R²) of 0.9995 functmaterials.org.ua. The precision (RSD) values were within the range of 0.474% - 1.64%, increasing as the concentration of this compound decreased functmaterials.org.ua. The recovery of this method was between 95.3% and 98.2% functmaterials.org.ua.
GC is also utilized to monitor reaction progress and confirm the purity of this compound and its derivatives . For example, in the synthesis of (E)-3-chloro-acryloyl chloride, GC can be used to confirm purity (>95%) .
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable for studying the thermal properties of polymers and materials derived from this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature, providing information about thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature nih.govclemson.edu. DSC is frequently applied to characterize the thermal behavior of polymers synthesized using this compound or its derivatives.
For instance, DSC has been used to characterize the thermal properties of photocured elastomers derived from the acrylation of polyesters with this compound nih.gov. In such studies, the glass transition temperature (Tg) is often determined from the maximum of the endothermic peak during a re-heating scan nih.gov.
DSC is also employed to analyze the thermal properties of poly(this compound) and its derivatives. Studies on novel polyimide synthesized by curing poly(this compound) with different amides have utilized DSC to investigate their thermal behavior uobaghdad.edu.iquobaghdad.edu.iq. Similarly, DSC was used to examine the thermal behavior of ladder polymers prepared from multimonomers synthesized using this compound akjournals.com. In some cases, DSC curves of ladder polymers showed no phase transitions within the examined temperature range, while their linear analogues revealed a glass transition temperature akjournals.com.
DSC is also mentioned in the characterization of thermal gelation properties in bioresorbable thermally activated hydrogel polymers, where this compound modification was involved clemson.edu.
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide insights into the surface morphology and structure of materials at a micro or nanoscale. Atomic Force Microscopy (AFM) is a prominent technique used in the characterization of materials involving this compound derivatives.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide detailed information about the surface topography, roughness, and structural features of materials ingentaconnect.comresearchgate.net. AFM has been applied in the study of various materials synthesized or modified using this compound or its derivatives.
AFM analysis has been used to study the surface morphology of materials, such as carbon steel, after treatment with this compound derivatives acting as corrosion inhibitors ingentaconnect.comresearchgate.net. These studies can reveal how the inhibitor molecules adsorb onto the metal surface ingentaconnect.comresearchgate.net.
AFM is also valuable for characterizing the morphology and layer height of nanomaterials modified with this compound. For example, AFM analysis of graphene oxide (GO) sheets after acrylation with this compound showed that the sheets maintained a similar layer height (around 1 nm) as the original GO sheets, indicating successful exfoliation and functionalization without significant structural disruption sci-hub.st.
Furthermore, AFM has been used to characterize the surface of acrylated polymer substrates and chemically anchored phospholipid monolayers on these substrates, which were prepared using this compound in the acrylation step nih.gov. AFM confirmed the presence of the polymerized phospholipid monolayer and provided information about its physicochemical properties nih.gov.
In the development of novel mucoadhesive nanocellulose derivatives, AFM studies showed the needle-like shape of nanocellulose particles and were used to characterize the structure of the acryloylated derivatives reading.ac.uk. AFM has also been employed to confirm the presence of mechanical patterns on the surface of hydrogels prepared using this compound in their formulation researchgate.net.
AFM force curves can also be used to calculate the modulus of cured polymer films rsc.org.
Environmental and Ecotoxicological Considerations
Environmental Fate and Transport
Acryloyl chloride's environmental fate is largely influenced by its reactivity, particularly its rapid hydrolysis in the presence of water.
Hydrolysis in Aqueous Environments
This compound hydrolyzes rapidly in water and moist environments, yielding acrylic acid and hydrogen chloride wikidoc.orgindustrialchemicals.gov.aufishersci.co.uk. This hydrolysis is expected to be a primary degradation pathway in aqueous systems, with half-lives estimated to be on the order of seconds to minutes industrialchemicals.gov.auechemi.com. As a result of this rapid hydrolysis, the environmental fate and hazard characteristics of this compound in water are expected to be similar to those of acrylic acid industrialchemicals.gov.auuni.lu.
Emissions to Air
This compound is a volatile liquid acs.orgsigmaaldrich.com. Emissions to air can occur from manufacturing sites and diffuse emissions from residual contents in end products industrialchemicals.gov.au. Once in the atmosphere, its fate would depend on various atmospheric processes, although its high reactivity with water suggests that hydrolysis in atmospheric moisture could be a significant removal mechanism.
Ecotoxicity Studies
Ecotoxicity data specifically for this compound are limited due to its rapid hydrolysis in water industrialchemicals.gov.aufishersci.co.ukechemi.com. Consequently, the ecotoxicological assessment often relies on the toxicity of its hydrolysis product, acrylic acid, and other related acrylate (B77674) compounds industrialchemicals.gov.auuni.lu.
Toxicity to Aquatic Organisms (e.g., Algae)
While direct aquatic toxicity data for this compound are generally unavailable industrialchemicals.gov.auechemi.com, its rapid hydrolysis to acrylic acid means that the toxicity to aquatic organisms is primarily driven by the acrylate component industrialchemicals.gov.au. Acrylic acid has been shown to be very toxic to freshwater algae industrialchemicals.gov.au. However, additional screening tests with marine algae species have shown higher EC50 values, indicating lower toxicity compared to freshwater species industrialchemicals.gov.au.
Data on the toxicity of related substances like meththis compound to freshwater algae are sometimes available, though direct comparisons to this compound's hydrolysis product should be made with caution thermofisher.comfishersci.comeuropa.eu.
Evaluation of Toxicity using Terrestrial Organisms (e.g., Earthworms)
Earthworms are recognized as important indicators for assessing the ecological risks of pollutants in soil environments due to their sensitivity to xenobiotic contaminants mdpi.comresearchgate.netresearchgate.netnih.gov. While specific studies on the direct toxicity of this compound to earthworms were not extensively found in the search results, research on the effects of other chemicals, including hydrogels synthesized using modified lignin (B12514952) with this compound, provides insights into potential impacts on terrestrial organisms mdpi.comresearchgate.net.
Studies evaluating the toxicity of various substances to earthworms, such as Eisenia fetida, often assess physiological and behavioral alterations, mortality rates, and molecular biomarkers mdpi.comresearchgate.netnih.gov. For instance, exposure to certain hydrogels synthesized using modified lignin with this compound has been shown to cause physiological and behavioral alterations and mortality in Eisenia fetida at certain concentrations mdpi.comresearchgate.net.
Biomarker Quantification (Detoxifying Enzymes, Antioxidant Defenses)
Exposure of earthworms to environmental contaminants can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) mdpi.comresearchgate.netscirp.orgnih.gov. Earthworms possess detoxification and defense systems, including enzymatic and non-enzymatic antioxidants, to cope with such stress mdpi.comscirp.orgnih.govnih.gov.
Biomarkers such as detoxifying enzymes (e.g., Glutathione-S-Transferase (GST)) and antioxidant enzymes (e.g., Superoxide Dismutase (SOD) and Catalase (CAT)) are frequently used to assess the toxicological effects of contaminants on earthworms researchgate.netscirp.orgnih.govnih.gov. Alterations in the activity levels of these enzymes can indicate metabolic disturbances and cellular damage researchgate.netscirp.org. For example, studies have shown that exposure to certain pollutants can lead to increased activity of SOD and CAT as part of the antioxidant defense system nih.gov. Conversely, higher exposure amounts of some substances have been correlated with lower antioxidant activity in earthworms, indicating increased oxidative stress mdpi.com. GST plays a crucial role in the detoxification of electrophilic compounds, and increased levels can suggest enhanced protection against toxic effects scirp.org.
While direct data on the effects of this compound on these specific biomarkers in earthworms were not found, the principles of biomarker quantification in earthworms exposed to contaminants are well-established and relevant for assessing the potential impacts of chemicals like the hydrolysis products of this compound scirp.orgnih.govnih.gov.
Here is a summary of some research findings related to earthworm toxicity and biomarkers:
| Organism | Substance/Condition | Observed Effects | Biomarkers Studied | Source(s) |
| Eisenia fetida | Lignin-modified hydrogel (synthesized with this compound) | Physiological and behavioral alterations, mortality at higher amounts | Total antioxidant capacity | mdpi.comresearchgate.net |
| Eisenia fetida | Ciprofloxacin-polluted soils | ROS overproduction, oxidatively damaged proteins, altered enzyme activities | SOD, ascorbate (B8700270) peroxidase, 20S proteasome, proteases, endoproteases, GST, ubiquitin | nih.gov |
| Eisenia fetida | Perfluorooctanoic acid (PFOA) | Damage to antioxidant defense system, altered enzyme activities | SOD, CAT, GPx, GST, GSH, LPO | nih.gov |
| Eisenia fetida | Dimethomorph (fungicide) | Alterations in antioxidant defense system, effects on soil enzymatic activity | Dismutase, catalase, cellulase, malondialdehyde, SOD, CAT | researchgate.net |
| Eisenia fetida | Multi-pharmaceutical mixture | No significant ecotoxicological effects on weight or mortality at tested concentration | Enzyme activity, DNA alterations (general mention) | nih.gov |
Laboratory Safety and Handling of Acryloyl Chloride
Hazard Assessment and Risk Mitigation
A thorough hazard assessment is crucial before working with acryloyl chloride due to its potential for severe health consequences, including fatality upon inhalation, severe skin burns, and eye damage. kscl.co.inthermofisher.comsigmaaldrich.comcanbipharm.comfishersci.ie It is also a flammable liquid, and its vapors can form explosive mixtures with air and travel to ignition sources and flash back. kscl.co.inthermofisher.comcloudsds.comcanbipharm.comnj.gov Containers may explode when exposed to heat or in a fire. kscl.co.incloudsds.comcanbipharm.comnj.gov Risk mitigation involves implementing a combination of engineering controls, administrative controls, and personal protective equipment. nj.govggc.edu Understanding the hazards, being trained on proper handling and storage, and performing formal risk assessments are essential practices. nj.govstanford.edu
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is a critical barrier to prevent exposure to this compound. This includes wearing protective gloves, protective clothing, eye protection, and face protection. kscl.co.insigmaaldrich.comnj.govutsi.edutcichemicals.com Specifically, indirect-vent, impact and splash-resistant goggles should be worn when working with liquids, and a face shield is necessary when handling corrosive, highly irritating, or toxic substances like this compound. cloudsds.comnj.govutsi.edutcichemicals.com Protective clothing, such as a lab coat and a complete suit protecting against chemicals, should be worn, and it should be flame retardant and antistatic. utsi.edutcichemicals.com The selection of protective equipment should be based on the concentration and amount of the substance being handled and the specific workplace hazards. utsi.edu Contaminated clothing and gloves should be removed and washed before reuse, and contaminated work clothes should not be taken home. cloudsds.comfishersci.co.uk
Respiratory protection is also vital, especially where there is a potential for overexposure or insufficient ventilation. nj.govutsi.edutcichemicals.compolysciences.com A MSHA/NIOSH approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended where potential overexposure exists. nj.gov For general use in case of insufficient ventilation, a suitable respiratory equipment, such as a half or full facepiece respirator or a self-contained breathing apparatus (SCBA), should be used. tcichemicals.compolysciences.com
Engineering Controls (e.g., Fume Hoods, Ventilation)
Engineering controls are the primary means of minimizing exposure to hazardous vapors and liquids. Working with this compound should always be done under a certified chemical fume hood to control airborne concentrations of vapors and prevent inhalation exposure. kscl.co.inthermofisher.comcloudsds.comsigmaaldrich.comfishersci.co.ukstanford.edutcichemicals.com The fume hood should be equipped with a waste container. acs.org Adequate ventilation is essential, especially in confined areas. kscl.co.infishersci.co.uknj.govpolysciences.com Wherever possible, engineering control measures such as the isolation or enclosure of the process and the introduction of process or equipment changes should be adopted to control hazardous materials at the source. thermofisher.comfishersci.co.uk The use of explosion-proof electrical, ventilating, and lighting equipment is necessary due to the flammability of this compound. kscl.co.incloudsds.comfishersci.co.uknj.govtcichemicals.com
Emergency Procedures and Spill Response
Well-defined emergency procedures and spill response protocols are critical when working with this compound. In the event of a spill or leak, the area should be immediately isolated, and personnel not wearing protective equipment should be evacuated. thermofisher.comnj.gov All ignition sources must be removed. kscl.co.inthermofisher.comfishersci.co.uknj.gov Adequate ventilation should be ensured, and personal protective equipment must be used. kscl.co.inthermofisher.comfishersci.co.uk
Neutralization of Spills (e.g., Ammonia (B1221849) Solution)
This compound reacts violently with water, so water should not be used for cleaning spills in the affected area. kscl.co.inthermofisher.comcloudsds.comsigmaaldrich.comnj.gov Spills should be covered with dry inert absorbent material such as dry sand, dry lime, or soda ash before being placed in covered containers for disposal. thermofisher.comnj.govtcichemicals.com Sprinkling ammonia or a dilute aqueous ammonia solution around the spill area can help neutralize the rapidly evaporating this compound vapors, forming acrylamide (B121943) and preventing the formation of hazardous vapors. acs.orgacs.orgresearchgate.netacs.org However, it's important to note that while ammonia can neutralize vapors, acids are generally used to neutralize ammonia itself. gcca.org
Medical Emergency Protocols
Immediate medical attention is required in case of exposure to this compound. kscl.co.insigmaaldrich.comfishersci.co.ukfujifilm.com If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing. kscl.co.insigmaaldrich.compolysciences.comnoaa.gov If the victim is not breathing, artificial respiration should be provided, but mouth-to-mouth resuscitation should be avoided if the substance was ingested or inhaled; a pocket mask or other proper respiratory medical device should be used. acs.orgkscl.co.innoaa.gov
In case of skin contact, contaminated clothing should be immediately removed, and the affected area should be washed with plenty of water for at least 15 minutes. acs.orgsigmaaldrich.comutsi.edupolysciences.comnoaa.gov For eye contact, eyes should be rinsed immediately with plenty of water for at least 15 minutes, including under the eyelids, and medical advice should be sought. acs.orgkscl.co.insigmaaldrich.comutsi.edupolysciences.comnoaa.gov If swallowed, the mouth should be rinsed, but vomiting should NOT be induced, and a physician or poison control center should be called immediately. kscl.co.insigmaaldrich.comfishersci.co.ukutsi.edu Emergency shower and eyewash stations should be easily accessible in the work area. acs.orgkscl.co.incanbipharm.comfishersci.co.uknj.gov Medical personnel should be aware of the materials involved and take precautions to protect themselves. fishersci.co.uknoaa.gov
Safe Storage and Handling
This compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources. kscl.co.insigmaaldrich.comnj.govfujifilm.com It should be stored in tightly closed containers under an inert atmosphere and protected from moisture and light, as it reacts violently with water and is light sensitive. kscl.co.insigmaaldrich.comfishersci.ienj.govfujifilm.com Refrigeration (e.g., 2-8 °C or 4 °C) is often recommended for storage. sigmaaldrich.comfishersci.co.uknj.govfujifilm.com Containers may require venting periodically during storage, and they should be opened very carefully. canbipharm.com Metal containers used for transfer should be grounded and bonded, and only non-sparking tools and explosion-proof equipment should be used. kscl.co.incloudsds.comnj.govfujifilm.com Handling should be done in accordance with good industrial hygiene and safety practices, including washing hands before breaks and after work, and not eating, drinking, or smoking in the work area. cloudsds.comfishersci.co.uknj.govutsi.edupolysciences.com
Incompatibility with Water, Strong Bases, and Oxidizing Agents
This compound is highly reactive and incompatible with several common laboratory substances. It reacts violently with water, producing corrosive fumes of hydrogen chloride and acrylic acid. nih.govuga.eduechemi.comfishersci.co.ukchemistrylearner.com This exothermic reaction can be vigorous or even explosive. echemi.com
The compound is also incompatible with strong bases and oxidizing agents. nih.govuga.eduechemi.comfishersci.co.ukchemistrylearner.com Contact with strong bases can lead to hazardous reactions. nih.govechemi.com Additionally, it polymerizes readily upon exposure to oxygen. nih.govechemi.com Mixing with diisopropyl ether or other ethers in the presence of trace amounts of metal salts may result in vigorous or explosive reactions. nih.govechemi.com
Light Sensitivity
This compound is sensitive to light and should be stored in tightly closed containers in a cool, dry, and well-ventilated area away from light. nih.govuga.eduechemi.comfishersci.co.ukchemistrylearner.comnj.gov Recommended storage temperatures are typically between 2-8 °C. nih.govuga.eduechemi.com Opened containers must be carefully resealed and kept upright to prevent leakage. uga.eduechemi.com Light sensitivity can contribute to its gradual polymerization at room temperature. uga.edu
Accident Analysis and Lessons Learned
Laboratory accidents involving this compound underscore the importance of thorough risk assessment, proper handling procedures, and emergency preparedness. acs.orgresearchgate.netstanford.edu Analyzing past incidents provides valuable lessons for preventing future occurrences. acs.orgresearchgate.netstanford.edumdpi.com
Contributing factors to laboratory accidents can arise at various levels, including the institution, department, laboratory, and individual researcher. acs.org Accidents are more likely when multiple individual and system failures coincide. acs.org
Comprehensive risk assessment and management are primary strategies for ensuring safety in chemical laboratories. mdpi.com Familiarity with the materials being handled, choosing appropriate experimental scales, utilizing fume hoods, and having emergency preparedness training are vital. stanford.edu
Case Studies of this compound Exposure
Several case studies highlight the severe consequences of accidental exposure to this compound. One incident involved a researcher who experienced an inhalation exposure after spilling a small amount of the material outside of a fume hood. stanford.edu The material evaporated almost instantly, leading to severe eye and respiratory irritation, including tearing and heavy coughing. stanford.edu The immediate cause was identified as working with an open container of a toxic chemical outside of the fume hood. stanford.edu A root cause was an incomplete risk assessment, as the researcher did not fully understand the toxicity of this compound. stanford.edu
Another reported laboratory accident involved exposure to a reaction mixture containing an excess of this compound. acs.orgacs.org The victim experienced symptoms such as headache, dizziness, blackout, tiredness, persistent eye burning, and intense nausea and vomiting within 15 minutes of exposure. acs.orgacs.org Notably, this case also reported nose bleeding and stomach ulceration as effects, which were not always listed in safety data sheets. acs.orgresearchgate.netacs.org
A separate report detailed three university students exposed to toxic vapors including this compound, resulting in mild symptoms initially, but tragically, one student died on the same day. researchgate.netnih.gov
These cases emphasize that even minimal exposure can have severe, potentially fatal, consequences. acs.orgresearchgate.netstanford.edunih.gov They also highlight the potential for effects not explicitly detailed in standard safety data sheets. acs.orgresearchgate.netacs.org
Reporting of Incidents and Near Misses
Reporting laboratory incidents and near misses is crucial for enhancing chemical laboratory safety. mdpi.com Actively reporting contributes to the improvement of safety procedures and allows for the sharing of lessons learned. acs.orgmdpi.comacs.org
Sharing accident information helps in minimizing and avoiding similar incidents in the future. acs.orgacs.org Fostering a safety culture where staff feel empowered to voice concerns without apprehension is essential. mdpi.com This promotes safety discussions and values all opinions, cultivating a sense of collective responsibility. mdpi.com
Institutions and principal investigators should implement stringent controls to reduce exposure and encourage the reporting of all incidents, regardless of severity. acs.orgresearchgate.netmdpi.com Learning from both actual incidents and near misses, as well as utilizing narratives and anecdotes, can enhance safety education and practices. researchgate.net
Future Research Directions and Emerging Trends
Development of More Sustainable Synthesis Methods
Current research is exploring more sustainable routes for the synthesis of acid chlorides, including acryloyl chloride, due to their high reactivity and instability researchgate.netnih.gov. A key area of focus is the development of straightforward procedures that allow for on-demand and on-site synthesis researchgate.netnih.gov. Continuous-flow methodologies are being investigated as a safer and more efficient alternative to traditional batch processes for the synthesis of unstable acid chlorides like this compound researchgate.netnih.gov. These methods can achieve high conversions in short residence times researchgate.net.
One promising sustainable approach involves the use of oxalyl chloride under solvent-free conditions with catalytic amounts of DMF. This method has shown near-full conversions to acid chlorides within minutes at room temperature researchgate.netnih.govugent.becolab.ws. Another method utilizes solid phosgene (B1210022) as a "green" acyl chloride reagent, with DMF as an initiator, reacting with acrylic acid researchgate.net. Experimental results indicate that optimizing the molar ratio of acrylic acid to solid phosgene can lead to high yields of this compound researchgate.net.
Exploration of Novel Polymer Architectures and Applications
This compound is a crucial monomer and intermediate in the synthesis of acrylate (B77674) compounds and polymers, which are important for various industries chlounionchem.comucp.by. Future research aims to explore novel polymer architectures derived from this compound and expand their applications.
Poly(this compound) is a reactive polymer containing acyl chloride functional groups, making it useful for chemical modifications, surface functionalization, and grafting reactions polysciences.com. Copolymers such as poly(styrene-co-acryloyl chloride) are being investigated for creating crosslinked networks that can be further functionalized for applications like polymer supports or electrophilic scavenger resins sigmaaldrich.com.
Research is also focusing on synthesizing novel polymeric amines and ampholytes by reacting poly(this compound) with polyamines. These polymers show promise for applications in gene delivery due to their ability to interact with oligonucleotides and form composite nanoparticles mdpi.comnih.gov. Hyper-branched polymers derived from this compound and diethylenetriamine (B155796) are being explored as rheology modifiers in water-based paints, leveraging their high functionality and unique rheological behavior primescholars.com.
This compound is also used in the synthesis of monomers for the creation of novel functional polymers, such as photo-crosslinkable smart polymers containing vanillin (B372448) derivatives nih.gov. Additionally, reactive prepolymers accessible through the polymerization of this compound are being used to synthesize polyacrylates and polymethacrylates with various side groups for potential pharmaceutical applications researchgate.net.
Polymers derived from this compound are being tailored for specific applications, including biomedical coatings requiring biocompatibility, adhesion, and durability sigmaaldrich.com. They are also utilized in the production of water treatment chemicals like coagulants and flocculants, and in the synthesis of agrochemicals such as pesticides and herbicides cloudsds.com.
Advanced Mechanistic Insights through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for gaining advanced mechanistic insights into the reactions involving this compound ucp.bycyberleninka.ruindexcopernicus.comucp.byresearchgate.netresearchgate.net. DFT calculations are being used to study the thermodynamic properties of this compound and its reactions, such as the exothermic reaction with water, which is crucial for predicting hazards and developing appropriate extinguishing methods in case of fire ucp.bycyberleninka.ruucp.byresearchgate.net.
Theoretical investigations using DFT are also being conducted to understand the structural characteristics and properties of new compounds bearing the acryloyl moiety indexcopernicus.com. This includes optimizing molecular geometry and predicting spectroscopic data like UV-Vis, IR, and NMR peaks, comparing theoretical results with experimental data indexcopernicus.com. Computational studies can also shed light on the photodissociation pathways of this compound, identifying major and minor reaction channels and characterizing transition states uchicago.edu. Furthermore, quantum chemical calculations and molecular dynamic simulations are employed to understand the inhibitive characteristics of this compound derivatives as corrosion inhibitors researchgate.net.
Long-Term Environmental Impact Assessment and Remediation
Assessing and mitigating the long-term environmental impact of this compound and its derivatives is an important area of future research. While the organic components of acrylic acid and this compound are generally not persistent in the environment and have low bioaccumulation potential, they can be toxic to aquatic life, particularly freshwater algae industrialchemicals.gov.au.
Research is needed to understand the fate and behavior of this compound and polymers derived from it in various environmental compartments oekotoxzentrum.ch. This includes studying their degradation, stability, sorption, and mobility oekotoxzentrum.ch. Life Cycle Assessment (LCA) is a tool being used to evaluate the environmental impacts associated with the manufacture of polymers, including those that may be related to this compound, to identify stages with greater environmental impact and explore more sustainable alternatives, such as biobased polymers nih.gov.
In the event of spills, quick environmental cleanup is crucial to mitigate potential harm spillhero.com. Research into effective remediation techniques for chemical spills, including those involving this compound, is ongoing spillhero.com. For instance, using absorbent materials that can quickly and effectively soak up hazardous chemicals is a key aspect of remediation spillhero.comutsi.edu. Neutralization methods, such as using ammonia (B1221849) to convert spilled this compound to less hazardous acrylamide (B121943), are also being considered to prevent the formation of dangerous vapors acs.org.
Enhanced Safety Protocols and Training in Academic Laboratories
Given the hazardous nature of this compound, enhancing safety protocols and training in academic laboratories is a critical area of focus acs.orgacs.orguga.edustanford.edu. Future efforts will continue to emphasize the importance of comprehensive safety management systems, including proper chemical storage, equipment handling, and waste disposal researchgate.net.
Developing and implementing standard operating protocols (SOPs) for the safe handling of this compound is essential acs.orgacs.orguga.edu. This includes guidelines for transferring the chemical, setting up reactions within fume hoods, and utilizing appropriate personal protective equipment (PPE) such as eye protection, gloves, lab coats, and respirators utsi.eduacs.orgacs.orguga.edunj.gov. Regular safety training and refreshers are necessary to ensure researchers are aware of the hazards and proper procedures uga.edustanford.edu.
Promoting a strong safety culture within laboratories is crucial, encouraging researchers to adhere to safety procedures and responsibly manage chemical waste researchgate.net. Lessons learned from laboratory accidents involving this compound highlight the importance of thorough risk assessments, understanding the toxicity of the material, and ensuring adequate ventilation and emergency preparedness stanford.edu. Continuous evaluation of exposure to hazardous substances through air sampling can also contribute to a safer working environment nj.gov.
Q & A
Q. What are the best practices for handling acryloyl chloride in the laboratory to ensure safety and prevent polymerization?
this compound is highly reactive, corrosive, and prone to polymerization. Key practices include:
- Stabilization : Adding inhibitors like phenothiazine (400 ppm) to prevent light- or heat-induced polymerization .
- Storage : Storing in sealed, dark containers at 2–8°C .
- Personal Protective Equipment (PPE) : Using impermeable gloves (e.g., 4-H®/Silver Shield®) and protective clothing (e.g., DuPont Tychem®) to avoid skin contact .
- Ventilation : Employing local exhaust ventilation to mitigate inhalation risks .
Q. How can this compound be synthesized in a laboratory setting, and what factors influence the choice between thionyl chloride and benzoyl chloride as reagents?
this compound is typically synthesized via reaction of acrylic acid with thionyl chloride (SOCl₂) or benzoyl chloride.
- Thionyl chloride is preferred for its high reactivity and byproduct removal (SO₂ and HCl gases), but requires strict moisture control .
- Benzoyl chloride may be used in specialized cases where milder conditions are needed, though it introduces benzoic acid as a byproduct .
- Continuous flow systems offer safer synthesis by minimizing exposure to hazardous intermediates .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound post-synthesis?
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and detect residual solvents or byproducts.
- Infrared (IR) Spectroscopy : Characteristic peaks for C=O (1770–1820 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds confirm structural integrity .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.0–6.5 ppm for vinyl protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbon) provide structural validation .
Advanced Research Questions
Q. How can continuous flow systems improve the safety and efficiency of this compound synthesis compared to batch methods?
Continuous flow reactors minimize risks by:
- Reducing Reaction Volume : Smaller quantities of toxic intermediates (e.g., thionyl chloride) are handled at any time .
- Enhanced Heat Transfer : Improved temperature control prevents exothermic runaway reactions .
- In Situ Synthesis : Direct use of this compound in downstream reactions (e.g., amidation) avoids storage hazards .
Q. What methodologies are employed to study the kinetics of this compound's reactions with nucleophiles like alcohols or amines?
- Calorimetry : Measures heat flow to determine reaction enthalpy and rate constants (e.g., ΔH for alcohol acylation) .
- Stopped-Flow Spectroscopy : Captures rapid reaction intermediates in nucleophilic acyl substitution .
- Computational Modeling : Density Functional Theory (DFT) simulations predict activation barriers and transition states .
Q. In the context of creating PET biomarkers, what challenges arise when using [11C]this compound, and how are they addressed?
- Short Half-Life : Carbon-11 (t₁/₂ = 20.4 min) necessitates rapid synthesis and purification. Automated radiosynthesis modules are critical .
- Radiolysis Prevention : Stabilizers (e.g., phenothiazine) and low-temperature storage mitigate degradation .
- Purification : Solid-phase extraction (SPE) or HPLC ensures radiochemical purity >95% .
Q. How do this compound derivatives function as corrosion inhibitors in chloride-rich environments, and what characterization methods validate their efficacy?
- Mechanism : Derivatives form protective films on carbon steel surfaces via adsorption, blocking chloride ion penetration .
- Electrochemical Testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency .
- Surface Analysis : Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) confirm film morphology and composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
